Cas no 2228208-63-5 (O-1-(4-methylthiophen-2-yl)ethylhydroxylamine)

O-1-(4-methylthiophen-2-yl)ethylhydroxylamine 化学的及び物理的性質
名前と識別子
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- O-1-(4-methylthiophen-2-yl)ethylhydroxylamine
- 2228208-63-5
- O-[1-(4-methylthiophen-2-yl)ethyl]hydroxylamine
- EN300-1797179
-
- インチ: 1S/C7H11NOS/c1-5-3-7(10-4-5)6(2)9-8/h3-4,6H,8H2,1-2H3
- InChIKey: RHFLFSRJISSFSN-UHFFFAOYSA-N
- SMILES: S1C=C(C)C=C1C(C)ON
計算された属性
- 精确分子量: 157.05613515g/mol
- 同位素质量: 157.05613515g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 110
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 63.5Ų
O-1-(4-methylthiophen-2-yl)ethylhydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1797179-5.0g |
O-[1-(4-methylthiophen-2-yl)ethyl]hydroxylamine |
2228208-63-5 | 5g |
$4517.0 | 2023-05-23 | ||
Enamine | EN300-1797179-0.5g |
O-[1-(4-methylthiophen-2-yl)ethyl]hydroxylamine |
2228208-63-5 | 0.5g |
$1495.0 | 2023-09-19 | ||
Enamine | EN300-1797179-2.5g |
O-[1-(4-methylthiophen-2-yl)ethyl]hydroxylamine |
2228208-63-5 | 2.5g |
$3051.0 | 2023-09-19 | ||
Enamine | EN300-1797179-5g |
O-[1-(4-methylthiophen-2-yl)ethyl]hydroxylamine |
2228208-63-5 | 5g |
$4517.0 | 2023-09-19 | ||
Enamine | EN300-1797179-1g |
O-[1-(4-methylthiophen-2-yl)ethyl]hydroxylamine |
2228208-63-5 | 1g |
$1557.0 | 2023-09-19 | ||
Enamine | EN300-1797179-0.25g |
O-[1-(4-methylthiophen-2-yl)ethyl]hydroxylamine |
2228208-63-5 | 0.25g |
$1432.0 | 2023-09-19 | ||
Enamine | EN300-1797179-10.0g |
O-[1-(4-methylthiophen-2-yl)ethyl]hydroxylamine |
2228208-63-5 | 10g |
$6697.0 | 2023-05-23 | ||
Enamine | EN300-1797179-0.1g |
O-[1-(4-methylthiophen-2-yl)ethyl]hydroxylamine |
2228208-63-5 | 0.1g |
$1371.0 | 2023-09-19 | ||
Enamine | EN300-1797179-0.05g |
O-[1-(4-methylthiophen-2-yl)ethyl]hydroxylamine |
2228208-63-5 | 0.05g |
$1308.0 | 2023-09-19 | ||
Enamine | EN300-1797179-1.0g |
O-[1-(4-methylthiophen-2-yl)ethyl]hydroxylamine |
2228208-63-5 | 1g |
$1557.0 | 2023-05-23 |
O-1-(4-methylthiophen-2-yl)ethylhydroxylamine 関連文献
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
O-1-(4-methylthiophen-2-yl)ethylhydroxylamineに関する追加情報
O-1-(4-Methylthiophen-2-yl)ethylhydroxylamine: A Comprehensive Overview
O-1-(4-Methylthiophen-2-yl)ethylhydroxylamine (CAS No. 2228208-63-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and functional groups, holds potential applications in various therapeutic areas, including neurodegenerative diseases and cancer. This article provides a detailed overview of O-1-(4-Methylthiophen-2-yl)ethylhydroxylamine, including its chemical properties, synthesis methods, biological activities, and recent research advancements.
Chemical Properties: O-1-(4-Methylthiophen-2-yl)ethylhydroxylamine is a derivative of hydroxylamine, featuring a substituted thiophene ring and an ethyl group. The molecular formula of this compound is C9H13NOS, with a molecular weight of approximately 187.27 g/mol. The presence of the thiophene ring and the methyl substituent imparts unique chemical and physical properties to the molecule, making it an interesting candidate for further study.
Synthesis Methods: The synthesis of O-1-(4-Methylthiophen-2-yl)ethylhydroxylamine can be achieved through various routes, each with its own advantages and challenges. One common method involves the reaction of 4-methylthiophene-2-carbaldehyde with hydroxylamine in the presence of a suitable catalyst. Another approach involves the reduction of a corresponding nitro compound to form the hydroxylamine derivative. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods, such as using microwave-assisted reactions or catalytic systems that minimize waste production.
Biological Activities: Extensive research has been conducted to explore the biological activities of O-1-(4-Methylthiophen-2-yl)ethylhydroxylamine. Studies have shown that this compound exhibits potent antioxidant properties, which may contribute to its potential therapeutic effects in neurodegenerative diseases. Additionally, preliminary studies suggest that it has anti-inflammatory and anti-cancer activities, making it a promising candidate for further drug development.
Neuroprotective Effects: One of the most intriguing aspects of O-1-(4-Methylthiophen-2-yl)ethylhydroxylamine is its potential neuroprotective effects. In vitro studies using neuronal cell lines have demonstrated that this compound can reduce oxidative stress and prevent neuronal cell death induced by various neurotoxic agents. These findings are particularly relevant given the increasing prevalence of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anti-Cancer Properties: Recent research has also explored the anti-cancer properties of O-1-(4-Methylthiophen-2-yl)ethylhydroxylamine. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including those derived from breast, lung, and colon cancers. Mechanistic studies suggest that these effects may be mediated through the induction of apoptosis and the inhibition of cell cycle progression. These findings warrant further investigation in preclinical models to assess the potential therapeutic utility of this compound in cancer treatment.
Clinical Trials: While preclinical studies have provided promising results, further clinical trials are necessary to evaluate the safety and efficacy of O-1-(4-Methylthiophen-2-yl)ethylhydroxylamine in human subjects. Several phase I clinical trials are currently underway to assess the pharmacokinetics and safety profile of this compound in healthy volunteers. Preliminary data from these trials have shown that O-1-(4-Methylthiophen-2-yl)ethylhydroxylamine is well-tolerated at low doses, with no significant adverse effects reported.
FUTURE DIRECTIONS: The future prospects for O-1-(4-Methylthiophen-2-yl)ethylhydroxylamine are promising. Ongoing research aims to optimize its chemical structure to enhance its biological activity and reduce potential side effects. Additionally, efforts are being made to develop more efficient synthesis methods to facilitate large-scale production for clinical use. As our understanding of this compound continues to grow, it is likely that new applications will emerge, further expanding its therapeutic potential.
In conclusion, O-1-(4-Methylthiophen-2-yl)ethylhydroxylamine (CAS No. 2228208-63-5 strong>) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent. Continued research and clinical trials will be essential to fully realize its potential in treating various diseases.
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